molecular formula C22H23N3O2 B2451896 2-(phenylformamido)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide CAS No. 1351623-45-4

2-(phenylformamido)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide

Cat. No.: B2451896
CAS No.: 1351623-45-4
M. Wt: 361.445
InChI Key: BAASVCBJXMHPBL-UHFFFAOYSA-N
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Description

2-(phenylformamido)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Antipsychotic Properties

Research focused on the synthesis of heterocyclic carboxamides, including compounds structurally related to N-(2-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide, demonstrated their potential as antipsychotic agents. Specifically, these studies evaluated their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside their ability to antagonize apomorphine-induced responses in mice, indicating potential utility in psychiatric disorder treatment without significant extrapyramidal side effects (Norman et al., 1996).

Cytotoxic Activities and Anticancer Potential

A series of studies have synthesized and assessed the cytotoxic activities of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, closely related to the chemical structure . These compounds, bearing cationic side chains prepared from aminoanthraquinones, showed significant cytotoxicity against various cancer cell lines, with some derivatives demonstrating curative activity in mouse models of colon tumors. This research indicates a promising avenue for developing new anticancer agents (Bu et al., 2001).

Psychotropic, Anti-inflammatory, and Antimicrobial Activities

Another investigation synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, showcasing the versatility of compounds related to N-(2-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide. These compounds displayed marked sedative actions, high anti-inflammatory activities, and selective cytotoxic effects against tumor cell lines. Furthermore, some synthesized compounds exhibited antimicrobial action, highlighting their potential in psychotropic, anti-inflammatory, and antimicrobial therapeutic applications (Zablotskaya et al., 2013).

Mass Spectrometry and Fragmentation Studies

Research involving electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including studies on benzamide derivatives, provides foundational knowledge for analytical applications. These studies contribute to understanding the mass spectrometric behavior of such compounds, facilitating their identification and characterization in complex biological samples (Harvey, 2000).

Oxidative Coupling and Catalytic Applications

Significant research has been conducted on the oxidative coupling of benzamides with maleimides via directed C-H cleavage, using catalysts like copper and nickel. These studies reveal the utility of N-(2-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide analogues in facilitating catalytic reactions that form complex organic structures, underscoring their importance in medicinal chemistry and organic synthesis (Miura et al., 2015).

Properties

IUPAC Name

N-[2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylamino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21(16-24-22(27)19-9-2-1-3-10-19)23-13-6-7-14-25-15-12-18-8-4-5-11-20(18)17-25/h1-5,8-11H,12-17H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAASVCBJXMHPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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